molecular formula C20H18O6 B2407410 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate CAS No. 100064-10-6

3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No.: B2407410
CAS No.: 100064-10-6
M. Wt: 354.358
InChI Key: MGBCJSIVGKKJQT-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate is a complex organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 3,4-dimethoxyphenyl group and an acetate ester at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base to form the intermediate 3-(3,4-dimethoxyphenyl)-2-methyl-4H-chromen-4-one. This intermediate is then acetylated using acetic anhydride and a catalyst such as pyridine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce chroman-4-one derivatives .

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the acetate ester group.

    3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl benzoate: Contains a benzoate ester instead of an acetate ester.

    3-(3,4-Dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl propionate: Contains a propionate ester instead of an acetate ester.

Uniqueness

The presence of the acetate ester group at the 7-position of the chromen-4-one core in 3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl acetate imparts unique chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O6/c1-11-19(13-5-8-16(23-3)18(9-13)24-4)20(22)15-7-6-14(26-12(2)21)10-17(15)25-11/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBCJSIVGKKJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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